(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique bicyclic structure and the presence of an iodophenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the iodophenyl group: This step involves electrophilic aromatic substitution reactions, where iodine is introduced to the phenyl ring.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido and cyano derivatives.
Scientific Research Applications
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The iodophenyl group is known to interact with various enzymes and receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 8-(3-fluoropropyl)-3-(4-iodophenyl)-, methyl ester: Similar structure but with a fluoropropyl group instead of a methyl group.
8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-, methyl ester: Contains a sulfonyl group, providing different chemical properties.
Uniqueness
The presence of the iodophenyl group and the specific stereochemistry of 8-Azabicyclo(321)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester makes it unique
Properties
CAS No. |
135500-23-1 |
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Molecular Formula |
C20H26INO8 |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2.C4H6O6/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;5-1(3(7)8)2(6)4(9)10/h3-6,12-15H,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13+,14+,15-;1-,2-/m01/s1 |
InChI Key |
MBWQTWJQWALKCN-IUFLRUDPSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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